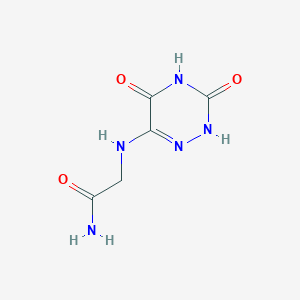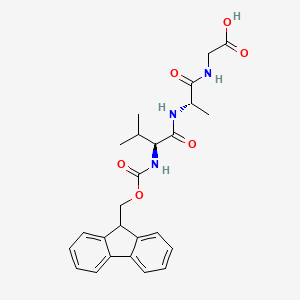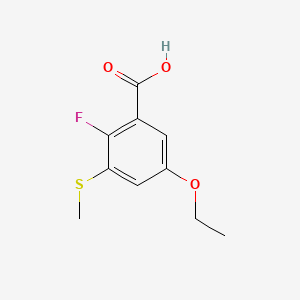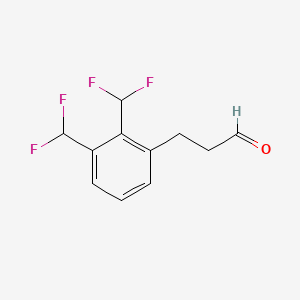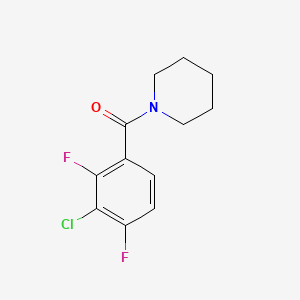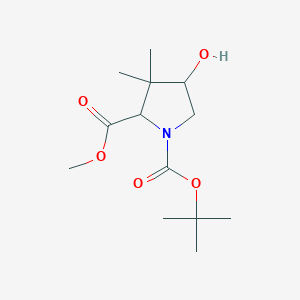
1-Tert-butyl 2-methyl 4-hydroxy-3,3-dimethylpyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 2-methyl 4-hydroxy-3,3-dimethylpyrrolidine-1,2-dicarboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxy groups, as well as two carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-Tert-butyl 2-methyl 4-hydroxy-3,3-dimethylpyrrolidine-1,2-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with 2-methyl-4-hydroxy-3,3-dimethylpyrrolidine-1,2-dicarboxylic acid under appropriate conditions. The reaction typically requires the use of a suitable solvent, such as methanol or ethanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Tert-butyl 2-methyl 4-hydroxy-3,3-dimethylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The carboxylate groups can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with suitable reagents, leading to the formation of new derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Tert-butyl 2-methyl 4-hydroxy-3,3-dimethylpyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and other biological targets.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl 2-methyl 4-hydroxy-3,3-dimethylpyrrolidine-1,2-dicarboxylate depends on its specific interactions with molecular targets. The hydroxy and carboxylate groups may participate in hydrogen bonding and other interactions with enzymes, receptors, or other proteins, influencing their activity. The tert-butyl and methyl groups may affect the compound’s hydrophobicity and overall molecular conformation, further modulating its biological effects. Detailed studies are required to elucidate the precise molecular pathways and targets involved.
Comparaison Avec Des Composés Similaires
1-Tert-butyl 2-methyl 4-hydroxy-3,3-dimethylpyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-Tert-butyl 2-methyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate: This compound lacks one of the carboxylate groups, which may affect its reactivity and biological activity.
2-Methyl 4-hydroxy-3,3-dimethylpyrrolidine-1,2-dicarboxylate: The absence of the tert-butyl group may influence its hydrophobicity and interactions with molecular targets.
1-Tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1,2-dicarboxylate: The lack of the 2-methyl group may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-hydroxy-3,3-dimethylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-8(15)13(4,5)9(14)10(16)18-6/h8-9,15H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUIBVKORRTEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
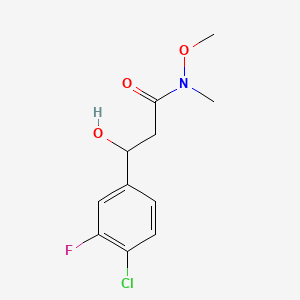
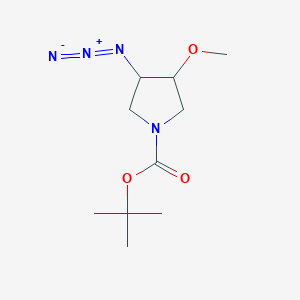
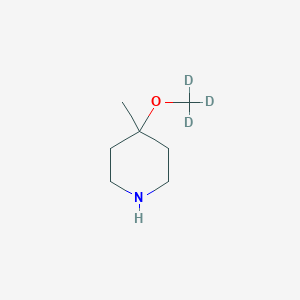
![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)
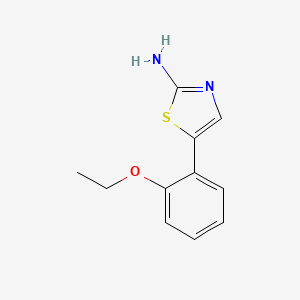
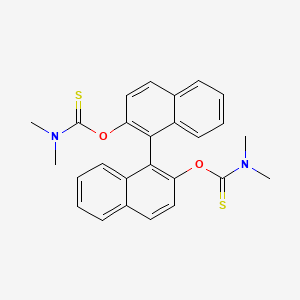
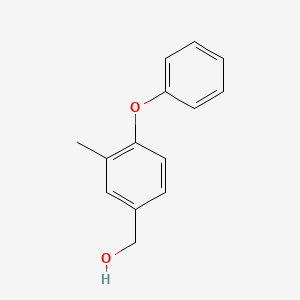
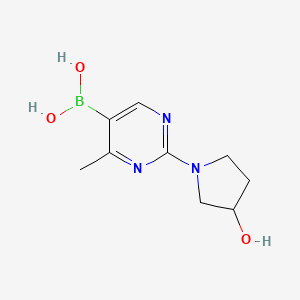
![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
